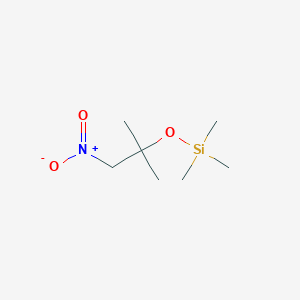

(1,1-Dimethyl-2-nitro-ethoxy)-trimethyl-silane

Cat. No. B8546358

Key on ui cas rn:

55816-65-4

M. Wt: 191.30 g/mol

InChI Key: XFMVJXSNKUYCHF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07320994B2

Procedure details

To a solution of nitromethane (100 g, 1.64 mmol) and acetone (5 mL), add a catalytic amount of tetramethylguanidine. Using a syringe pump, add acetone (115 mL, 1.64 mmol) over a period of 72 hours to the stirred solution at RT. Separately, combine chlorotrimethylsilane (206 mL, 1.64 mmol) and imidazole (123 g, 1.8 mmol) at 0° C. Transfer the nitromethane/acetone mixture into the silyl-imidazole mixture and allow this new solution to stir 18 hours at RT. Then cool the reaction to 0° C., dilute with cold ether (450 mL) and wash with cold 1N HCl (200 mL×2). Wash the organic layer with brine (300 mL). Carefully concentrate the crude material in vacuo without heating. Purify by distillation to provide the title compound. Rt=3.85 (GC Initial Temp 100° C.(5 min), 20°/min, Final Temp 180° C. (5 min)).

Name

silyl-imidazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

nitromethane acetone

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([CH3:4])([O-:3])=[O:2].CN(C)C(=N)N(C)C.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15].N1C=CN=[CH:19]1.[SiH3]C1NC=CN=1.CC[O:31][CH2:32][CH3:33]>[N+](C)([O-])=O.CC(C)=O.CC(C)=O>[CH3:19][C:32]([CH3:33])([O:31][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH2:4][N+:1]([O-:3])=[O:2] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(N(C)C)=N)C

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

206 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

123 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Step Four

|

Name

|

silyl-imidazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH3]C=1NC=CN1

|

Step Five

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Six

|

Name

|

nitromethane acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[N+](=O)([O-])C.CC(=O)C

|

Step Seven

|

Name

|

|

|

Quantity

|

115 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir 18 hours at RT

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to 0° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with cold 1N HCl (200 mL×2)

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the organic layer with brine (300 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Carefully concentrate the crude material in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without heating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Purify by distillation

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |